molecular formula C11H21N3O B4541348 N-cyclopentyl-4-methyl-1-piperazinecarboxamide

N-cyclopentyl-4-methyl-1-piperazinecarboxamide

Cat. No. B4541348
M. Wt: 211.30 g/mol
InChI Key: HPJXZNFNZVLXSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-4-methyl-1-piperazinecarboxamide and its derivatives involves complex reactions aimed at exploring structure-activity relationships (SAR) for various pharmacological targets. For example, derivatives have been synthesized to investigate their efficacy as farnesyl protein transferase inhibitors, highlighting a methodical approach to enhancing pharmacokinetic profiles through modifications to the piperazine nucleus and adjacent functional groups (Mallams et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to N-cyclopentyl-4-methyl-1-piperazinecarboxamide has been extensively studied, particularly in the context of improving pharmacological properties. Structural analyses have focused on the piperazine ring's conformation and how substituents influence overall activity and stability. For instance, certain analogues demonstrate significant molecular interactions and conformations conducive to biological activity, underscoring the importance of structural considerations in drug design (Li & Wang, 2011).

Chemical Reactions and Properties

The chemical reactivity of N-cyclopentyl-4-methyl-1-piperazinecarboxamide derivatives encompasses a broad spectrum of reactions, pivotal for elucidating mechanisms of action and metabolic pathways. For example, studies have detailed the metabolic transformation of specific derivatives, revealing insights into their biotransformation and the role of metabolites in therapeutic efficacy and toxicity (Jiang et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and polymorphism, significantly affect the pharmacokinetics and stability of N-cyclopentyl-4-methyl-1-piperazinecarboxamide derivatives. Research into these aspects helps in optimizing formulation strategies and enhancing the compound's bioavailability. Analyzing the crystal structure and polymorphic forms has provided insights into the compound's stability and solubility characteristics (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with various substrates and conditions, play a crucial role in the synthesis and modification of N-cyclopentyl-4-methyl-1-piperazinecarboxamide derivatives. Studies have explored its chemical versatility in forming complex structures and rings, contributing to the development of novel compounds with potential therapeutic applications (Veerman et al., 2003).

properties

IUPAC Name

N-cyclopentyl-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)12-10-4-2-3-5-10/h10H,2-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJXZNFNZVLXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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